Bis(4-nitrobenzyl) malonate
CAS No.: 67245-85-6
Cat. No.: VC1970108
Molecular Formula: C17H14N2O8
Molecular Weight: 374.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67245-85-6 |
---|---|
Molecular Formula | C17H14N2O8 |
Molecular Weight | 374.3 g/mol |
IUPAC Name | bis[(4-nitrophenyl)methyl] propanedioate |
Standard InChI | InChI=1S/C17H14N2O8/c20-16(26-10-12-1-5-14(6-2-12)18(22)23)9-17(21)27-11-13-3-7-15(8-4-13)19(24)25/h1-8H,9-11H2 |
Standard InChI Key | RBVOYZBIDZCDBO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1COC(=O)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1COC(=O)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Bis(4-nitrobenzyl) malonate, also known as malonic acid bis(4-nitrobenzyl) ester, is a malonic acid derivative where both carboxylic acid groups are esterified with 4-nitrobenzyl alcohol. The compound features a central malonic acid structure flanked by two 4-nitrobenzyl groups, creating a symmetrical molecule with distinct chemical reactivity .
Basic Identification
The compound is identified by several key parameters as shown in Table 1:
Parameter | Information |
---|---|
CAS Number | 67245-85-6 |
Molecular Formula | C₁₇H₁₄N₂O₈ |
Molecular Weight | 374.3 g/mol |
IUPAC Name | bis[(4-nitrophenyl)methyl] propanedioate |
Common Synonyms | Malonic acid bis(4-nitrobenzyl) ester, Malonic acid bis(p-nitrobenzyl) ester, Bis(4-nitrobenzyl) malonate |
Table 1: Identification parameters of Bis(4-nitrobenzyl) malonate
Structural Representation
The chemical structure of bis(4-nitrobenzyl) malonate features a central propanedioate (malonate) core with two 4-nitrobenzyl groups attached via ester linkages. Each benzyl group contains a nitro substituent at the para position, which contributes to the compound's unique chemical properties and reactivity.
Chemical Identifiers
For precise chemical identification, the following standardized descriptors are utilized:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C17H14N2O8/c20-16(26-10-12-1-5-14(6-2-12)18(22)23)9-17(21)27-11-13-3-7-15(8-4-13)19(24)25/h1-8H,9-11H2 |
SMILES | C1=CC(=CC=C1COC(=O)CC(=O)OCC2=CC=C(C=C2)N+[O-])N+[O-] |
PubChem Compound ID | 313754 |
Table 2: Chemical identifiers for bis(4-nitrobenzyl) malonate
Physical and Chemical Properties
Bis(4-nitrobenzyl) malonate exhibits specific physical and chemical characteristics that influence its behavior in various chemical reactions and applications.
Chemical Properties
The chemical reactivity of bis(4-nitrobenzyl) malonate is primarily influenced by:
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The central methylene group (-CH₂-) between the two carbonyl groups, which can participate in condensation and alkylation reactions
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The nitro groups at the para positions of the benzyl components, which affect the electronic distribution within the molecule
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The ester linkages, which can undergo hydrolysis under appropriate conditions
These structural features make the compound valuable in various organic synthesis pathways and as a potential intermediate in pharmaceutical research .
Synthesis Methods
Several methods exist for synthesizing bis(4-nitrobenzyl) malonate, typically involving the esterification of malonic acid with 4-nitrobenzyl alcohol or related reactions.
Direct Esterification
While the search results don't provide a specific synthesis method for bis(4-nitrobenzyl) malonate, a related compound's synthesis offers insights into potential pathways. For example, mono-4-nitrobenzyl malonate can be synthesized through enzymatic methods:
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Combining p-nitrobenzyl alcohol with malonic acid in an appropriate solvent (e.g., tetrahydrofuran)
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Using an enzyme catalyst such as Novozym435
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Adding a drying agent (e.g., anhydrous CaCl₂ or MgSO₄)
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Conducting the reaction at moderate temperatures (40-45°C) for 24-48 hours
The synthesis of bis(4-nitrobenzyl) malonate would likely involve similar reagents but with adjusted stoichiometry to enable esterification of both carboxylic acid groups.
Alternative Synthetic Pathway
Another potential synthetic route could involve the reaction of diethyl malonate with 4-nitrobenzyl bromide, as described for the related compound 2-(4-nitro-benzyl)-malonic acid diethyl ester:
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Preparing a suspension of AOT (2% w/v) in water
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Adding diethyl malonate followed by potassium carbonate
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Adding 4-nitrobenzyl bromide and stirring at 60°C for 16 hours
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Purifying through chromatography using ethyl acetate-hexane as an eluent
This method could potentially be modified to produce bis(4-nitrobenzyl) malonate by adjusting reaction conditions and reagent ratios.
Applications and Research Significance
Bis(4-nitrobenzyl) malonate has several applications in chemical research and organic synthesis.
Research Applications
The compound is primarily used for research purposes in synthetic organic chemistry, serving as:
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A building block for more complex molecules
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An intermediate in the synthesis of pharmaceutically relevant compounds
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A model compound for studying esterification and hydrolysis reactions
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A potential precursor in the development of bioactive compounds
GHS Symbol | GHS07, GHS08 |
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Signal Word | Warning |
Hazard Statements | H315, H319, H341 |
Precautionary Statements | P501, P202, P201, P264, P280, P302+P352, P308+P313, P337+P313, P305+P351+P338, P362+P364, P332+P313, P405 |
Table 3: GHS hazard classification for bis(4-nitrobenzyl) malonate
Hazard Interpretation
The hazard statements indicate that the compound:
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H341: Suspected of causing genetic defects
These hazards necessitate proper handling procedures, including the use of appropriate personal protective equipment (PPE) and adherence to laboratory safety protocols .
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